![molecular formula C15H18O2 B600221 Atractylenolide I CAS No. 73069-13-3](/img/structure/B600221.png)
Atractylenolide I
Overview
Description
Atractylenolide I is one of the active ingredients of Rhizoma Atractylodes macrocephala, which is obtained from the dried root and stem of Atractylodes Macrocephala Koidz . It is a sesquiterpene compound of hydrophobic nature . This compound is a major bioactive component from Rhizoma Atractylodes Macrocephalae . It has been found to exert anti-tumor effects on various cancers such as colorectal cancer, bladder cancer, and melanoma .
Synthesis Analysis
Atractylenolides are a class of lactone compounds derived from Atractylodes macrocephala Koidz . In a cytochrome P450 (CYP450)-mimetic oxidation model, atractylenolide II is oxidized to atractylenolide III, and atractylenolide III is converted to this compound via dehydration .
Scientific Research Applications
Anti-Cancer Effects : Atractylenolide I has shown significant antitumor activity in lung carcinoma cells and may work through a mitochondria-mediated apoptosis pathway (Liu et al., 2013). It also inhibits gastric cancer stem cell traits partly by inactivating the Notch1 pathway, reducing expressions of downstream targets such as Hes1, Hey1, and CD44 (Ma et al., 2014). Furthermore, it induced cell cycle arrest and apoptosis in ovarian cancer cells through inhibition of the PI3K/Akt/mTOR pathway (Long et al., 2017).
Anti-Inflammatory and Immunomodulatory Effects : Studies have shown that this compound inhibits lipopolysaccharide-induced inflammatory responses in cells, possibly by affecting pathways like NF-κB and MAPK (Ji et al., 2014). It also ameliorates sepsis syndrome by reducing pro-inflammatory cytokines and improving liver and kidney functions (Wang et al., 2016).
Neuroprotective and Anti-Depressant Effects : this compound showed anti-depressant-like effects in a mouse model of depression, potentially through inhibition of the NLRP3 inflammasome and decrease in pro-inflammatory cytokine IL-1β production (Gao et al., 2017).
Effects on Metabolism and Gut Microbiome : It influences glycolysis/gluconeogenesis by downregulating genes like TPI1 and GPI, affecting the proliferation and invasion of cancer cells (Xu et al., 2022). This compound also inhibits antibiotic-induced dysbiosis of the intestinal microbiome, affecting TLR4/MyD88/NF-κB signaling (Liu et al., 2021).
Cancer Cachexia Management : It has shown efficacy in managing gastric cancer cachexia, potentially by modulating cytokines like TNF-α, IL-1, and IL-6 (Liu et al., 2007).
Pharmacokinetics and Metabolism : The biotransformation of this compound in liver microsomes has been studied, providing insights into its metabolic activation and potential in vivo effects (Li & Yang, 2013).
Pharmacological Diversity : General pharmacological research suggests that atractylenolides, including this compound, have activities against cancer, inflammation, and other disorders, warranting further clinical research (Deng et al., 2021).
Mechanism of Action
Pharmacokinetics
Atractylenolides, including Atractylenolide I, are rapidly absorbed but slowly metabolized . This characteristic impacts the bioavailability of the compound. Due to the inhibitory effects of atractylenolides on metabolic enzymes, it is necessary to pay attention to the possible side effects of combining atractylenolides with other drugs .
Safety and Hazards
Future Directions
Atractylenolide I demonstrates potent anti-inflammatory and organ-protective properties . It has considerable medicinal value and warrants further study . Further clinical research on the anti-cancer, anti-inflammatory, and neuroprotective effects of this compound is recommended . Both in vitro and in vivo studies are necessary to investigate its ability to regulate blood glucose and lipid, as well as its anti-platelet, anti-osteoporosis, and antibacterial activities .
properties
IUPAC Name |
(4aS,8aS)-3,8a-dimethyl-5-methylidene-4a,6,7,8-tetrahydro-4H-benzo[f][1]benzofuran-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h8,12H,1,4-7H2,2-3H3/t12-,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVSGQPHMUYCRS-SWLSCSKDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC3C(=C)CCCC3(C=C2OC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C[C@H]3C(=C)CCC[C@@]3(C=C2OC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901316467 | |
Record name | Atractylenolide I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901316467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
73069-13-3 | |
Record name | Atractylenolide I | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73069-13-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Atractylenolide I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901316467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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